

AP-521 Free Base: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: AP-521 free base

Cat. No.: B141078

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties, pharmacological profile, and cellular mechanisms of **AP-521 free base**, a potent and selective 5-HT_{1A} receptor agonist with potential applications in the treatment of anxiety and related disorders.

Core Compound Information

Parameter	Value	Reference
CAS Number	151227-58-6	[1]
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₃ S	
Molecular Weight	381.45 g/mol	
IUPAC Name	3,4-dimethoxy-N-((2-methylquinolin-5-yl)carbamothioyl)benzamide	
Synonyms	AP-521, AP521	

Pharmacological Profile

AP-521 is a benzothienopyridine derivative that functions as a postsynaptic 5-HT_{1A} receptor agonist.[2] Its mechanism of action involves enhancing serotonergic neural transmission in the

medial prefrontal cortex (mPFC), which is believed to contribute to its anxiolytic effects.[2][3] In preclinical studies, AP-521 has demonstrated potent anxiolytic-like effects, comparable or superior to established drugs such as diazepam and tandospirone.[3]

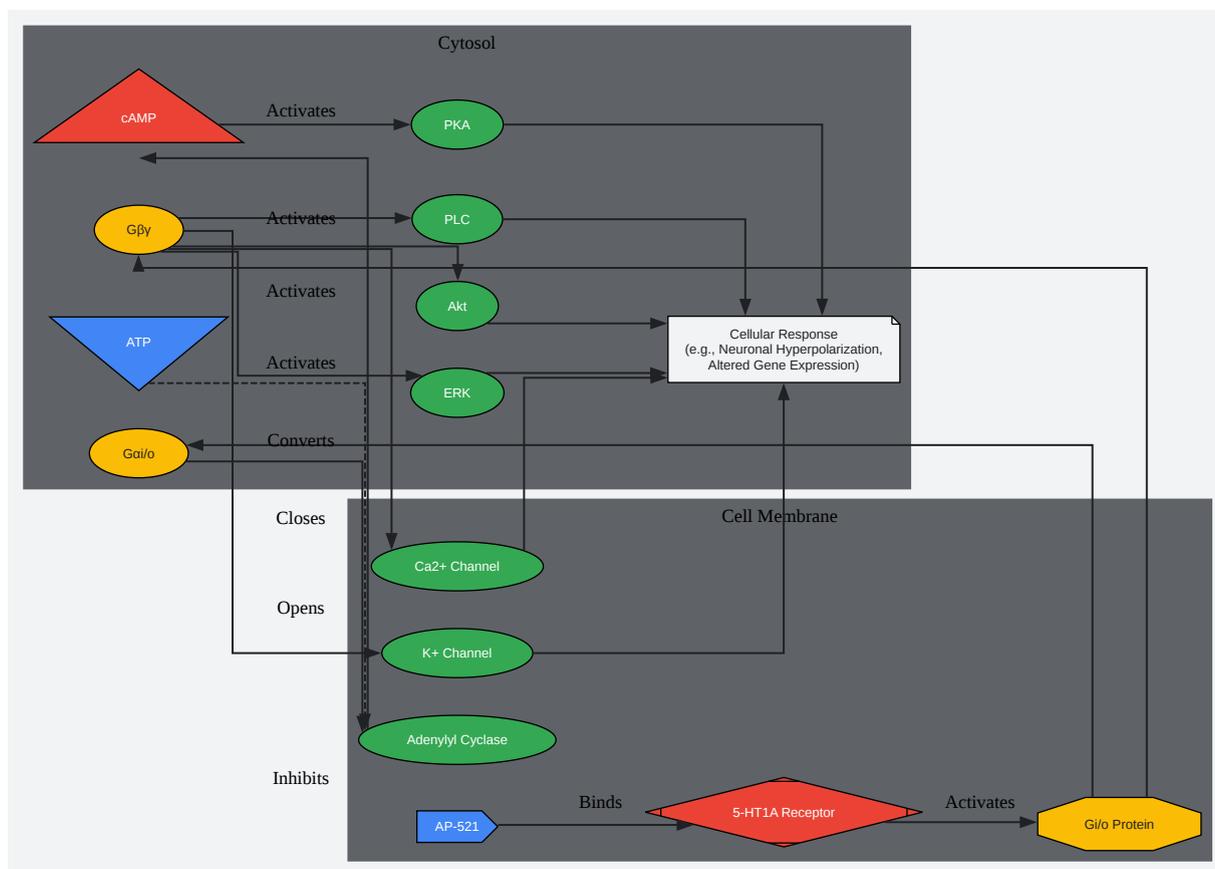
Receptor Binding Affinity

AP-521 exhibits a high affinity for the human 5-HT_{1A} receptor. While it shows cross-reactivity with other serotonin receptor subtypes, its primary activity is centered on the 5-HT_{1A} receptor. The following table summarizes the in vitro binding affinities (IC₅₀) of AP-521 for various serotonin receptors.

Receptor Subtype	Species	IC ₅₀ (nM)
5-HT _{1A}	Human	94
5-HT _{1A}	Rat	135
5-HT ₇	Rat	198
5-HT _{1B}	Rat	254
5-HT _{1D}	Human	418
5-HT _{5A}	Human	422
5-HT _{1B}	Human	5530

Signaling Pathways

Activation of the 5-HT_{1A} receptor by AP-521 initiates a cascade of intracellular signaling events. As a G_{i/o}-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] However, the signaling is multifaceted, also involving G β subunit-mediated effects and interactions with other signaling cascades.[1][4][5]



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Caption: AP-521 signaling through the 5-HT1A receptor.

Experimental Protocols

In Vivo Formulation Preparation

This protocol details the preparation of AP-521 for systemic administration in animal models. Due to its hydrophobic nature, a specific vehicle mixture is recommended to enhance solubility and bioavailability.

Materials:

- AP-521 (free base)
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile 0.9% saline

Stock Solution Preparation (10 mg/mL in DMSO):

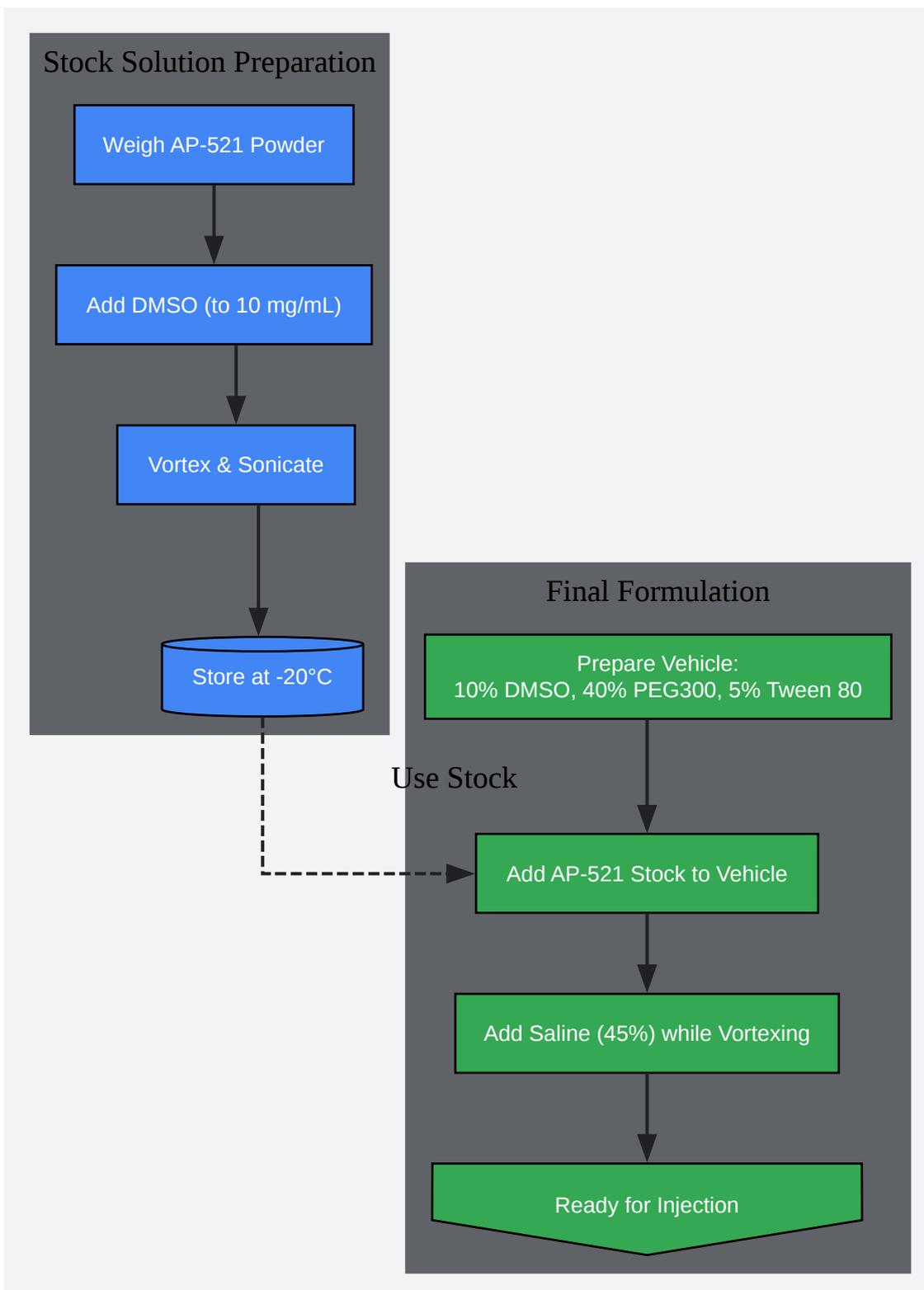
- Weigh the desired amount of AP-521 powder.
- Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
- Vortex the mixture vigorously for 1-2 minutes.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Store the stock solution at -20°C.

Final Formulation for Injection (Example: 1 mg/mL):

- Prepare the vehicle mixture by combining the organic components: 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until homogeneous.
- Add the calculated volume of the 10 mg/mL AP-521 stock solution to the organic vehicle mixture to achieve the desired final concentration (e.g., 100 μ L of stock for 1 mL of final

formulation). Vortex thoroughly.

- Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing to form a clear solution.



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Caption: Workflow for in vivo formulation of AP-521.

Radioligand Binding Assay

This assay is used to determine the binding affinity of AP-521 to serotonin receptors.

Objective: To determine the IC₅₀ value of AP-521 by measuring its ability to compete with a radiolabeled ligand for a specific receptor subtype.

Materials:

- Cell membranes expressing the target serotonin receptor.
- Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT_{1A}).
- AP-521 (test compound).
- Assay buffer.
- 96-well plates.
- Scintillation counter.

Procedure:

- In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and increasing concentrations of AP-521 in triplicate.
- Include control wells for total binding (vehicle instead of AP-521) and non-specific binding (a high concentration of a known non-radiolabeled ligand).
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

- Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of AP-521 and determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay

This functional assay measures the effect of AP-521 on the intracellular second messenger cAMP.

Objective: To quantify the AP-521-induced inhibition of adenylyl cyclase activity.

Materials:

- Cells expressing the 5-HT1A receptor.
- Forskolin (an adenylyl cyclase activator).
- AP-521.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture reagents.

Procedure:

- Plate cells in a suitable format (e.g., 96-well or 384-well plates) and culture overnight.
- Pre-treat the cells with varying concentrations of AP-521 for a specified duration.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

- The inhibitory effect of AP-521 is determined by the reduction in forskolin-stimulated cAMP levels.
- Calculate the EC50 value for AP-521's inhibition of cAMP production.

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